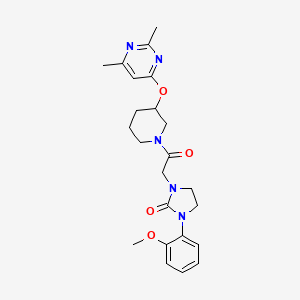
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic compound often used in various scientific research areas. This compound’s unique molecular structure allows it to exhibit diverse chemical properties and biological activities, making it a subject of interest in multiple fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize this compound, you would typically start with a series of sequential reactions involving the assembly of different molecular fragments. The process often includes reactions like amide coupling, ether formation, and imidazolidinone ring closure. Specific reagents such as carbodiimides for coupling reactions, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran may be employed under carefully controlled conditions of temperature and time.
Industrial Production Methods:
On an industrial scale, producing 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one requires optimization of these synthetic methods to ensure high yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and catalysis can be applied to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo various chemical reactions including:
Oxidation: It can react with oxidizing agents to form oxidized derivatives, often involving the methoxyphenyl group.
Reduction: The compound can be reduced by agents like lithium aluminum hydride, typically affecting its ketone and imidazolidinone functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the pyrimidinyl and methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (for electrophilic), alkoxides, or amines (for nucleophilic).
Major Products Formed:
Products vary depending on the reaction conditions, but can include hydroxylated derivatives, reduced amines, or various substituted aromatics.
Scientific Research Applications
Chemistry:
In chemistry, this compound is utilized for its potential in developing new materials and catalytic systems due to its stable structure and reactive sites.
Biology:
Biologically, it shows promise in enzyme inhibition studies and receptor binding assays. Its structure allows for significant interactions with biological macromolecules.
Medicine:
Medically, it is explored for its potential therapeutic effects, particularly in areas such as oncology and neurology. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry:
In industry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules and materials, contributing to the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
Compared to other similar compounds, 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one stands out due to its unique combination of pyrimidine, piperidine, and imidazolidinone rings. These confer distinct properties such as increased stability and specific binding affinities.
Comparison with Similar Compounds
1-(2-(3-((2,6-Dimethylphenyl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)azepan-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one
Each similar compound has unique aspects, but this one’s specific structure gives it a distinctive edge in various applications.
Properties
IUPAC Name |
1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-16-13-21(25-17(2)24-16)32-18-7-6-10-26(14-18)22(29)15-27-11-12-28(23(27)30)19-8-4-5-9-20(19)31-3/h4-5,8-9,13,18H,6-7,10-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSQWLLSROOZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)
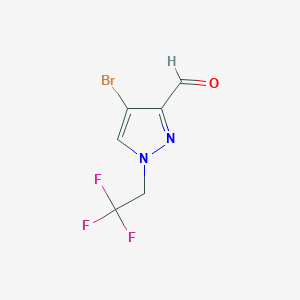
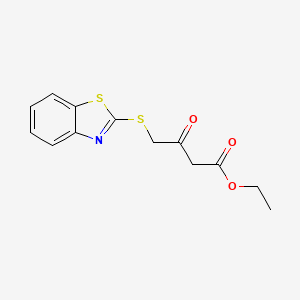
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)
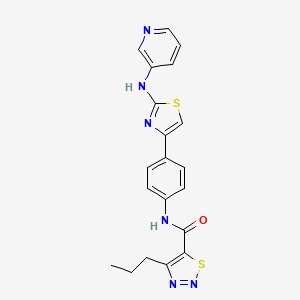
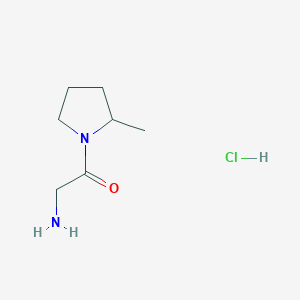
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880448.png)
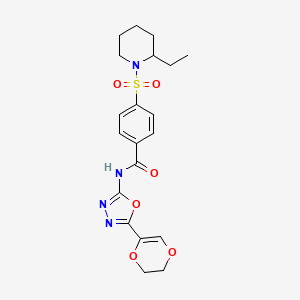
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2880450.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2880453.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2880455.png)
![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2880457.png)
